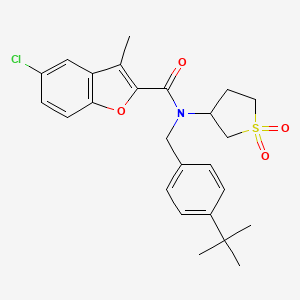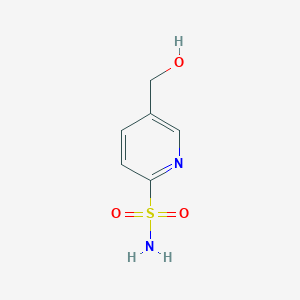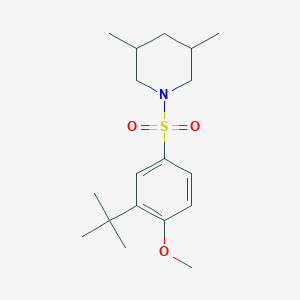
1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, methoxy, and benzenesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the sulfonylation of a piperidine derivative with 3-tert-butyl-4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a ketone, while reduction of the sulfonyl group can produce a sulfide.
Applications De Recherche Scientifique
1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butyl-4-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
3,5-Dimethylpiperidine: A simpler piperidine derivative with similar structural features.
Uniqueness
1-(3-Tert-butyl-4-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in simpler analogs. The presence of both the sulfonyl and piperidine moieties allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H29NO3S |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C18H29NO3S/c1-13-9-14(2)12-19(11-13)23(20,21)15-7-8-17(22-6)16(10-15)18(3,4)5/h7-8,10,13-14H,9,11-12H2,1-6H3 |
Clé InChI |
IWOICARCYKTDKY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid](/img/structure/B15096262.png)
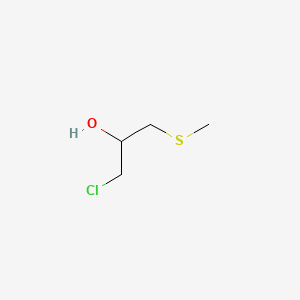
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
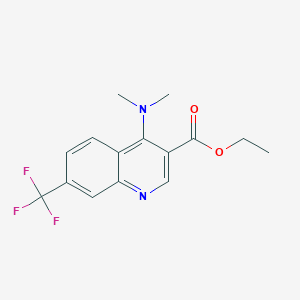
![3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096295.png)
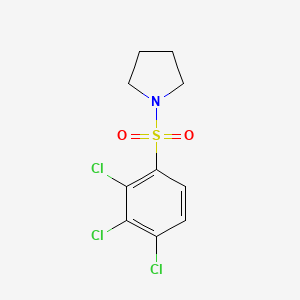
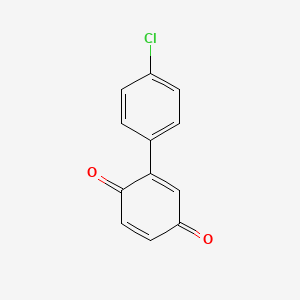
![2-[2-Pyridyl]methylene-3-quinuclidinone](/img/structure/B15096324.png)

![3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B15096334.png)

